molecular formula C23H24N3O7P B605207 Afabicin CAS No. 1518800-35-5

Afabicin

Cat. No.: B605207
CAS No.: 1518800-35-5
M. Wt: 485.4 g/mol
InChI Key: HFYMDQMXVPJNTH-VQHVLOKHSA-N
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Mechanism of Action

Target of Action

Afabicin, also known as Debio 1450, is a first-in-class antibiotic that specifically targets the FabI enzyme in staphylococci . The FabI enzyme, an enoyl-acyl carrier protein (ACP) reductase, plays a crucial role in the fatty acid synthesis pathway of staphylococci .

Mode of Action

This compound operates by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It achieves this by targeting the FabI enzyme, which catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This unique mechanism of action allows this compound to specifically target staphylococci while preserving the intestinal microbiota .

Biochemical Pathways

The active moiety of this compound inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria . This pathway is distinct from the fatty acid synthesis pathway in eukaryotic cells, making it an attractive target for antibacterial drug development . By inhibiting the FabI enzyme, this compound disrupts the production of essential fatty acids needed for a functional bacterial cell membrane .

Pharmacokinetics

This means it is converted to the active dephosphono moiety in vivo after oral or intravenous administration

Result of Action

The inhibition of the FabI enzyme by this compound leads to a disruption in the fatty acid synthesis pathway of staphylococci . This disruption prevents the production of essential fatty acids needed for a functional bacterial cell membrane . As a result, this compound exhibits potent and selective activity against staphylococci .

Action Environment

The efficacy of this compound can be influenced by the ability of some organisms to bypass FAS-II inhibition using fatty acids from the host . This makes FabI a narrow-spectrum antibacterial target

Biochemical Analysis

Biochemical Properties

Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting the enzyme FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This interaction between this compound and FabI disrupts the essential fatty acid synthesis process in Staphylococcus spp .

Cellular Effects

This compound has shown potent and selective activity against Staphylococcus spp, including antibiotic-resistant strains . By inhibiting the FabI enzyme, this compound disrupts the production of essential fatty acids needed for a functional cell membrane . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The active moiety of this compound inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is responsible for producing the essential fatty acids needed for a functional cell membrane . By inhibiting FabI, this compound disrupts the fatty acid synthesis, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

This compound rapidly accumulates in cells to reach a plateau at an apparent cellular-to-extracellular concentration ratio of 29 in approximately 1 hour . Efflux proceeds also at a fast rate but is only partial after 6 hours (residual cellular-to-extracellular concentration ratio: 10) .

Dosage Effects in Animal Models

In animal models, this compound treatment did not significantly alter gut microbiota diversity or richness . Only limited changes to taxonomic abundances were observed in this compound-treated animals . In contrast, other antibiotics such as clindamycin, linezolid, and moxifloxacin each caused extensive dysbiosis in the murine model .

Metabolic Pathways

This compound is involved in the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It targets the enzyme FabI, which catalyzes the final step in fatty acid chain elongation . This interaction disrupts the production of essential fatty acids, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is available for both oral and intravenous administration . The prodrug this compound is converted to the active form, this compound desphosphono, in vivo after oral or intravenous administration . This allows for the transport and distribution of this compound within cells and tissues .

Subcellular Localization

The active moiety of this compound, this compound desphosphono, inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is located in the cytoplasm of the bacterial cell . Therefore, the subcellular localization of this compound is likely to be in the cytoplasm where it can interact with its target, the FabI enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

Afabicin is synthesized through a series of chemical reactions involving the formation of its phosphate prodrug formThe reaction conditions often include the use of organic solvents and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and by-products formed during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Afabicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

Afabicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and the development of new antibiotics.

    Biology: Employed in research to understand the interactions between antibiotics and bacterial enzymes.

    Medicine: Investigated for its potential to treat various staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Comparison with Similar Compounds

Afabicin is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:

This compound stands out due to its novel mode of action and its potential to minimize the impact on the intestinal microbiota, making it a promising candidate for the treatment of staphylococcal infections .

Properties

IUPAC Name

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMDQMXVPJNTH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518800-35-5
Record name Afabicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afabicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFABICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What makes Afabicin a promising new antibiotic candidate?

A1: this compound is a prodrug of this compound desphosphono, a first-in-class antibiotic that specifically targets bacterial fatty acid synthesis. [] This pathway, known as the FAS-II system, is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans, making it a promising target for antimicrobial therapy. [] this compound desphosphono acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the FAS-II system. [, ] This targeted mechanism of action, coupled with potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), positions this compound as a potential solution for infections caused by these challenging pathogens. [, ]

Q2: How effective is this compound in treating infections, particularly those involving bone tissue?

A2: this compound has demonstrated promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. [] In a Phase 2 clinical trial, both low-dose and high-dose this compound regimens showed comparable clinical response rates to the standard vancomycin/linezolid treatment. [] Furthermore, this compound desphosphono exhibits good penetration into bone tissues, achieving concentrations in cortical bone, cancellous bone, and bone marrow that surpass the minimum inhibitory concentration (MIC90) required to inhibit the growth of 90% of S. aureus isolates. [] This effective bone penetration, coupled with its in vitro activity against intraosteoblastic S. aureus, suggests its potential for treating bone and joint infections. [, ]

Q3: Does this compound's targeted action translate to a better safety profile, particularly regarding the gut microbiome?

A3: One of the significant advantages of this compound's targeted action on bacterial fatty acid synthesis is its potential for microbiome preservation. Studies in mice and healthy human volunteers have shown that oral this compound treatment, unlike broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, does not significantly alter the gut microbiota composition or diversity. [] This microbiome-sparing property is a crucial factor to consider, as antibiotic-induced dysbiosis can lead to various health complications.

Q4: What is the current status of this compound's development, and are there future research directions?

A4: this compound is currently in clinical development, with ongoing studies investigating its efficacy and safety in various staphylococcal infections, including bone and joint infections. [] Future research directions could explore its potential against other Gram-positive pathogens, develop novel formulations for improved delivery, and investigate the emergence of potential resistance mechanisms. Understanding the cellular pharmacokinetics and intracellular activity of this compound desphosphono against different S. aureus resistance phenotypes is another crucial research area. [] Additionally, studying the mass balance, pharmacokinetics, and metabolism of this compound in humans after intravenous and oral administration will contribute to optimizing its clinical use. []

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